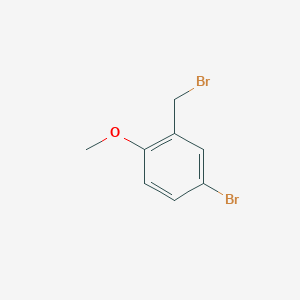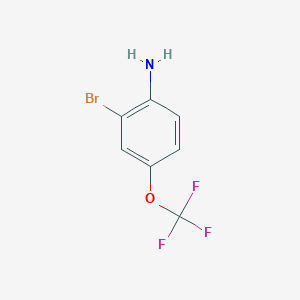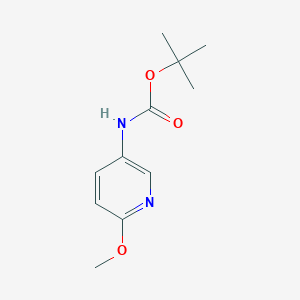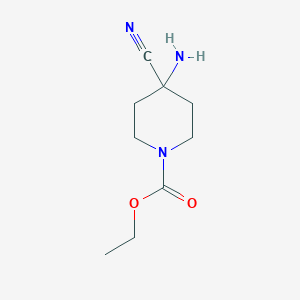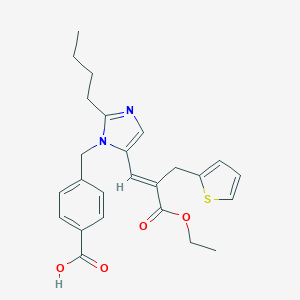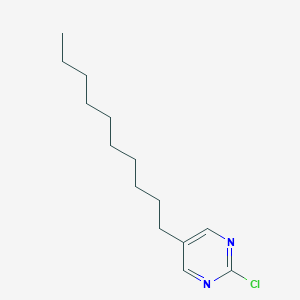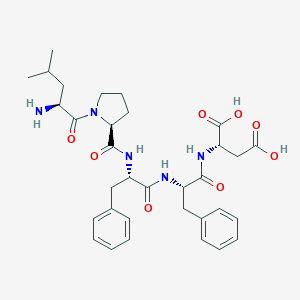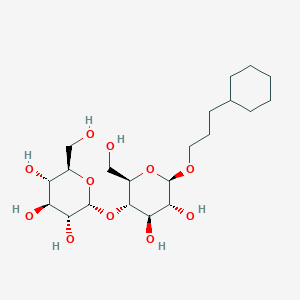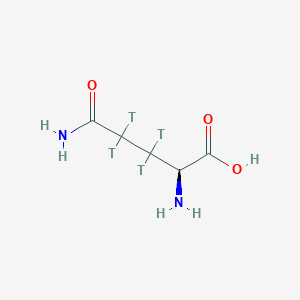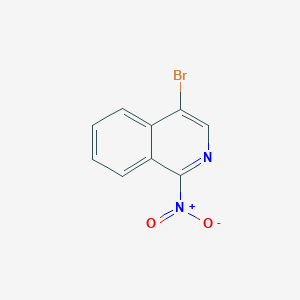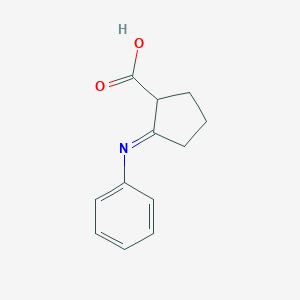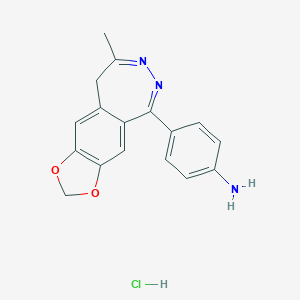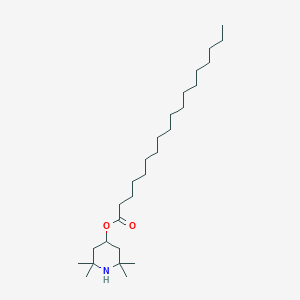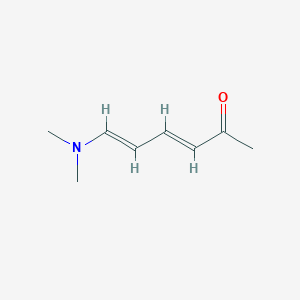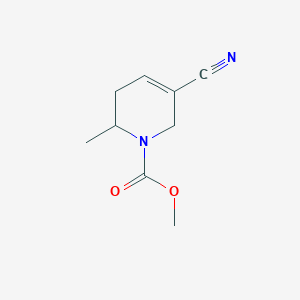
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. This compound has a wide range of applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The exact mechanism of action of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been suggested that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells. It has been found to have potent antibacterial and antifungal activities. The compound has also been found to have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its diverse range of biological activities. The compound has been found to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising compound for further research. However, one of the limitations of using this compound is its toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. One of the future directions is to further investigate the mechanism of action of the compound. This will provide a better understanding of how the compound exerts its biological activities. Another future direction is to investigate the potential use of the compound in combination with other drugs. This may enhance the efficacy of the compound and reduce its toxicity. Additionally, further research is needed to investigate the potential use of the compound in vivo. This will provide a better understanding of the compound's pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-3,6-dihydro-1H-pyridin-5-one with ethyl cyanoacetate in the presence of a base such as sodium hydride. This method yields Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in good yield and purity.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in drug discovery. It has been found to exhibit various biological activities such as antitumor, antibacterial, and antifungal activities. It has also been found to have potential as an anti-inflammatory agent. The compound has been tested against various cancer cell lines and has shown promising results. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been tested against various bacterial and fungal strains and has shown potent antibacterial and antifungal activities.
Propiedades
Número CAS |
159792-78-6 |
|---|---|
Nombre del producto |
Methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
methyl 5-cyano-2-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-4-8(5-10)6-11(7)9(12)13-2/h4,7H,3,6H2,1-2H3 |
Clave InChI |
SHGDNRZZRZLVOR-UHFFFAOYSA-N |
SMILES |
CC1CC=C(CN1C(=O)OC)C#N |
SMILES canónico |
CC1CC=C(CN1C(=O)OC)C#N |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-2-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



